

AMP-PCP concentration for enzyme kinetics studies

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Compound of Interest		
Compound Name:	AMP-PCP	
Cat. No.:	B1201737	Get Quote

Application Notes: AMP-PCP in Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction to AMP-PCP

Adenosine 5'-(β , γ -methylenetriphosphate), commonly known as **AMP-PCP**, is a non-hydrolyzable analog of adenosine triphosphate (ATP). In **AMP-PCP**, a methylene bridge replaces the oxygen atom between the β and γ phosphorus atoms. This modification makes the terminal phosphate bond resistant to cleavage by ATPases and kinases, effectively "freezing" the enzyme in an ATP-bound state. This property makes **AMP-PCP** an invaluable tool for studying the kinetics, structure, and function of ATP-dependent enzymes.

As a competitive inhibitor, **AMP-PCP** binds to the same active site as ATP, allowing researchers to investigate the pre-hydrolysis state of an enzyme without initiating the catalytic cycle. This is crucial for elucidating reaction mechanisms, determining binding affinities, and trapping enzyme-substrate complexes for structural analysis. However, it is important to note that some highly active ATPases may be capable of slowly hydrolyzing **AMP-PCP**, a factor that should be considered during experimental design.

Key Applications

AMP-PCP is utilized across a range of biochemical and biophysical applications:



- Enzyme Inhibition Studies: To determine the inhibition constant (K_i) and understand the competitive binding dynamics against the natural substrate, ATP.
- Binding Affinity Assays: To measure the dissociation constant (Kd) and quantify the affinity of an enzyme for the ATP-bound conformation.
- Structural Biology: To stabilize and trap ATP-dependent enzymes in a pre-hydrolysis conformation, facilitating structure determination by X-ray crystallography or cryo-electron microscopy (cryo-EM).[1]
- Mechanistic Studies: To dissect individual steps of the enzymatic cycle, such as substrate binding, conformational changes, and product release, by preventing ATP hydrolysis.

Data Presentation: AMP-PCP Interaction Constants

The optimal concentration of **AMP-PCP** is highly dependent on the specific enzyme and the experimental goal. The tables below summarize reported binding affinities and concentrations used in various studies.

Table 1: Dissociation (Kd) and Inhibition (Ki) Constants for AMP-PCP

Enzyme/Protei n Family	Specific Enzyme	Ligand	Kd / Kı Value	Assay Method
Chaperone	Heat Shock Protein 90 (Hsp90)	AMP-PCP	3.8 µM (Kd)	Not Specified
Motor Protein	Kinesin (one- headed)	AMP-PNP*	~52.6 µM (Kd)**	TIRF Microscopy
ATPase	Ca ²⁺ -ATPase (SERCA)	AMP-PCP	Not Reported	FTIR Spectroscopy

^{*}Note: AMP-PNP is another widely used non-hydrolyzable ATP analog with similar properties. Data is often comparable. **Calculated from the detachment rate (0.019 $\rm s^{-1}$) assuming a simple binding model.



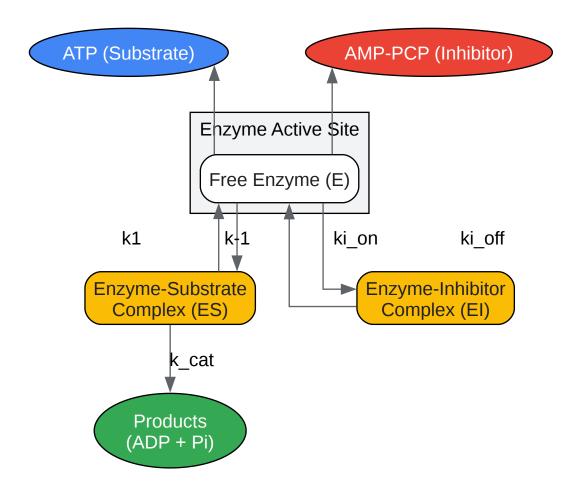
Table 2: Typical Concentration Ranges for AMP-PCP in Experiments

Application	Enzyme Example	Typical Concentration Range	Reference/Notes
Enzyme Kinetics	Ca ²⁺ -ATPase (SERCA)	0.1 - 1.0 mM	Used to study conformational changes and loss of ATP hydrolysis.[2]
Structural Biology	Kinesin Motor Proteins	1.0 - 2.0 mM	To trap the motor in a microtubule-bound, ATP-like state.[1]
Binding Assays	Kinesin-1	~1.0 mM	Used in TIRF microscopy to observe microtubule binding. [3]

Mandatory Visualizations

Logical Diagram: Competitive Inhibition



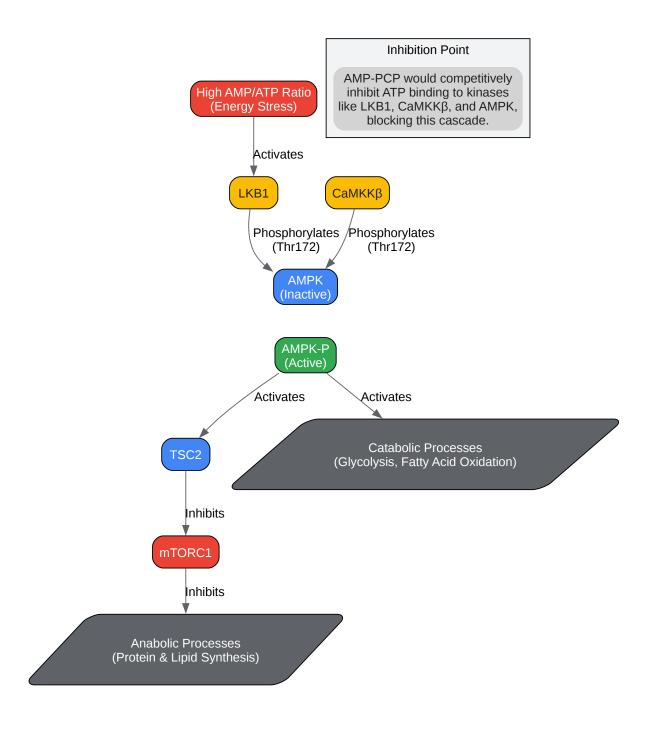


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Caption: Competitive inhibition of an enzyme by AMP-PCP binding to the active site.

Signaling Pathway: AMPK Activation



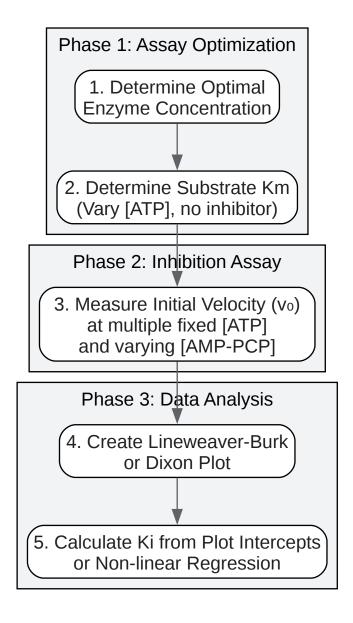


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Caption: The AMPK signaling pathway, a key regulator of cellular energy homeostasis.



Experimental Workflow: Ki Determination



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Caption: Workflow for determining the inhibition constant (Ki) of AMP-PCP.

Experimental Protocols

Protocol 1: Determination of AMP-PCP K_i for a Purified ATPase



This protocol describes a colorimetric, endpoint assay using Malachite Green to determine the K_i of **AMP-PCP** for a generic ATPase. The assay measures the amount of inorganic phosphate (P_i) released from ATP hydrolysis.

A. Materials

- Purified ATPase enzyme of known concentration
- ATP stock solution (e.g., 100 mM, high purity)
- AMP-PCP stock solution (e.g., 100 mM)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂)
- Phosphate Standard (e.g., 1 mM KH₂PO₄)
- Malachite Green Reagent (commercial kit or lab-prepared)
- Quenching Solution (e.g., 10% SDS or 34% Citric Acid)
- 96-well clear, flat-bottom microplates
- Multichannel pipette and spectrophotometer
- B. Preliminary Steps: Assay Optimization
- Enzyme Titration: Determine the optimal enzyme concentration. Test a range of enzyme concentrations (e.g., 2-fold serial dilutions) at a saturating ATP concentration (e.g., 1 mM). Choose a concentration that yields a robust signal within the linear range of the phosphate standard curve after a fixed incubation time (e.g., 20-30 minutes).
- K_m Determination for ATP: Using the optimized enzyme concentration, measure the initial reaction velocity at various ATP concentrations (e.g., 0.2x to 5x the expected K_m). Plot velocity vs. [ATP] and fit to the Michaelis-Menten equation to determine V_{max} and K_m. This K_m value is essential for data analysis.
- C. Inhibition Assay Procedure



- Prepare Reagent Plate: In a 96-well plate, prepare serial dilutions of AMP-PCP in Assay
 Buffer. Include a "no inhibitor" control. It is recommended to test at least 8 concentrations of AMP-PCP spanning the expected K_i.
- Prepare Substrate Plate: Prepare separate dilutions of ATP in Assay Buffer. For a competitive inhibitor, it is crucial to test several ATP concentrations, typically around the K_m value (e.g., 0.5x K_m, 1x K_m, 2x K_m).
- Set up Reaction:
 - Add Assay Buffer to all wells of a new reaction plate.
 - Add the various concentrations of AMP-PCP.
 - Add the various concentrations of ATP.
 - Initiate the reaction by adding the optimized concentration of the ATPase enzyme to all wells. The final reaction volume is typically 50-100 μL.
- Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for the pre-determined time (e.g., 20 minutes), ensuring the reaction remains in the linear range.
- Quench Reaction: Stop the reaction by adding the Quenching Solution (e.g., 10 μ L of 10% SDS).
- Color Development: Add the Malachite Green Reagent to all wells as per the manufacturer's instructions (typically 100-200 μL). Incubate at room temperature for 15-30 minutes for color to develop.
- Measurement: Read the absorbance at the appropriate wavelength (typically 620-660 nm)
 using a microplate reader.

D. Data Analysis

• Phosphate Standard Curve: Create a standard curve by plotting the absorbance of the phosphate standards against their known concentrations. Use the linear regression equation to convert the absorbance values from the experiment into P_i concentration (μM).



- Calculate Velocity: Convert the P_i concentration into reaction velocity (e.g., μmol P_i /min/mg enzyme).
- Determine Inhibition Type and Ki:
 - Lineweaver-Burk Plot: Plot 1/velocity vs. 1/[ATP] for each AMP-PCP concentration. For competitive inhibition, the lines will intersect on the y-axis.
 - Dixon Plot: Plot 1/velocity vs. [AMP-PCP] for each fixed ATP concentration. The intersection point of the lines gives -Ki on the x-axis.
 - Non-linear Regression: Fit the velocity data directly to the Michaelis-Menten equation for competitive inhibition using graphing software (e.g., GraphPad Prism) to obtain the most accurate K_i value.

Protocol 2: General Considerations for Using AMP-PCP in Structural Biology

A. Objective To form a stable complex of an ATP-dependent enzyme with **AMP-PCP** for structural determination by X-ray crystallography or cryo-EM. The goal is to trap the enzyme in a conformation that mimics the ATP-bound, pre-hydrolytic state.

B. Key Considerations

- Protein Purity: The protein sample must be of very high purity (>95%) and homogeneity to facilitate crystallization or yield high-resolution cryo-EM reconstructions.
- AMP-PCP Concentration: A saturating concentration of AMP-PCP is required to ensure all
 enzyme molecules are in the bound state. A concentration of 5-10 times the measured Kd is
 a common starting point. In the absence of a known Kd, concentrations in the range of 1-5
 mM are typically used.
- Magnesium Ions: The binding of nucleotides to enzymes is almost always dependent on a
 divalent cation, typically Mg²⁺. Ensure MgCl₂ is included in the buffer at a concentration
 equal to or slightly higher than the AMP-PCP concentration.



- Buffer Conditions: The buffer pH, ionic strength, and additives should be optimized for protein stability. These conditions will be the starting point for crystallization or vitrification screens.
- Complex Formation: The enzyme should be incubated with AMP-PCP and MgCl₂ prior to the
 crystallization or freezing step to allow for complex formation. An incubation period of 30-60
 minutes on ice is often sufficient. The stability of the complex can be verified using
 techniques like size-exclusion chromatography or native gel electrophoresis.
- Crystallization Screening: For X-ray crystallography, the protein-AMP-PCP complex is subjected to standard sparse-matrix screening to identify initial crystallization "hits." These conditions are then further optimized to produce diffraction-quality crystals.
- Cryo-EM Sample Prep: For cryo-EM, the complex is applied to EM grids, blotted, and plunge-frozen in liquid ethane to create a thin layer of vitrified ice, preserving the native structure for imaging.

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